REACTION_CXSMILES
|
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[C:7]([OH:11])([CH3:10])([CH3:9])[CH3:8]>CN(C)C1C=CN=CC=1>[O:6]=[C:2]([CH3:1])[CH2:3][C:4]([O:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5]
|
Name
|
|
Quantity
|
84.1 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
74.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was continued for one further hour at 30° to 50° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a colorless and clear reaction mixture, which
|
Type
|
DISTILLATION
|
Details
|
was subjected to distillation under reduced pressure (b.p. 85° C./20 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 g | |
YIELD: PERCENTYIELD | 98.6% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |